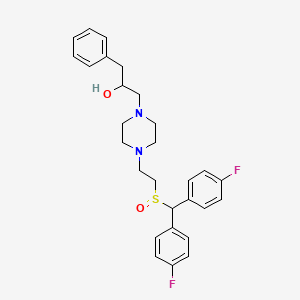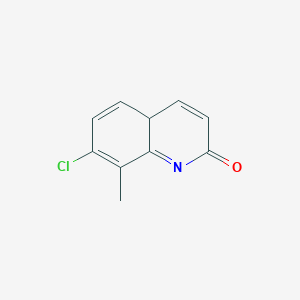
7-chloro-8-methyl-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-8-methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of a chlorine atom at the 7th position and a methyl group at the 8th position in the quinolinone ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common method involves the chlorination of 4-hydroxy-8-methylquinolin-2-one using a mixture of phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis furnishes this compound .
Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, with copper(II) acetate and palladium(II) acetate as catalysts. This method is practical and efficient, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and hydrolysis reactions. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-8-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by nucleophiles such as sulfanyl, hydrazino, azido, and amino groups.
Thiation: The compound can be converted to its thione analogue using phosphorus pentasulfide or thiourea.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiourea, hydrazine, and sodium azide are commonly used.
Thiation: Phosphorus pentasulfide or thiourea in boiling ethanol is used for thiation reactions.
Major Products Formed
Nucleophilic Substitution: Products include 4-sulfanyl, hydrazino, azido, and amino derivatives of quinolin-2-one.
Thiation: The major product is 4-chloro-8-methylquinoline-2-thione.
Wissenschaftliche Forschungsanwendungen
7-chloro-8-methyl-4aH-quinolin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-chloro-8-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-8-methylquinolin-2-one: Similar structure but lacks the chlorine atom at the 7th position.
8-methylquinolin-2-one: Lacks both chlorine atoms at the 4th and 7th positions.
7-chloroquinolin-2-one: Lacks the methyl group at the 8th position.
Uniqueness
7-chloro-8-methyl-4aH-quinolin-2-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
7-chloro-8-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5,7H,1H3 |
InChI-Schlüssel |
OZQBGVZWUJRVSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2C1=NC(=O)C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)

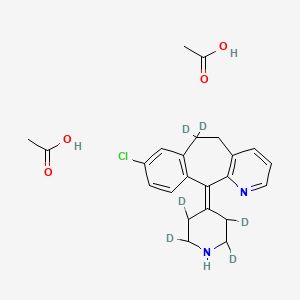

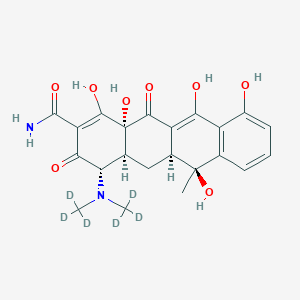
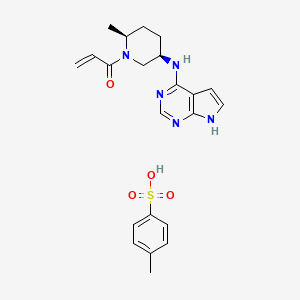
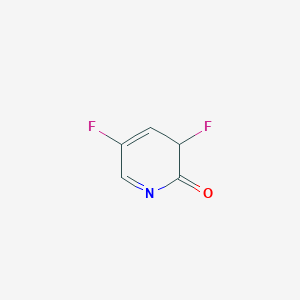

![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
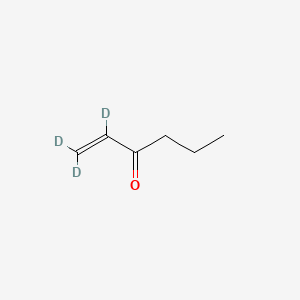
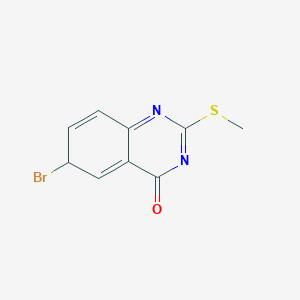
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
